VE-821 is a highly potent, ATP-competitive inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, widely procured as a reference standard for in vitro DNA damage response (DDR) assays. With an ATR IC50 of 26 nM and a Ki of 13 nM, it effectively blocks ATR-mediated signaling pathways, notably the downstream phosphorylation of Chk1 at Ser345 . For laboratory procurement and assay development, VE-821 is valued for its >100-fold selectivity over related PIKK family members, making it an indispensable baseline material for target validation, radiosensitization studies, and high-throughput screening where precise in vitro pathway isolation is required.
Substituting VE-821 with its in vivo-optimized analog VE-822 (berzosertib) or clinical-stage alternatives like AZD6738 (ceralasertib) introduces unnecessary costs and variables in purely in vitro contexts. While VE-822 features modified functional groups to enhance aqueous solubility and pharmacokinetic stability for animal models, VE-821 remains the established, cost-effective benchmark for cellular assays due to its extensive validation history and direct target engagement profile [1]. Furthermore, attempting to use broader PIKK inhibitors or ATM-specific inhibitors (e.g., KU-55933) fails to replicate VE-821’s precise phenotypic effects, such as isolated Chk1 suppression without cross-inhibition of ATM-mediated Chk2 phosphorylation. This lack of interchangeability makes VE-821 strictly necessary for distinguishing replication stress from double-strand break responses in early-stage screening .
VE-821 demonstrates exceptional selectivity for ATR, a critical factor when procuring kinase inhibitors for mechanistic studies. In cell-free radiometric assays, VE-821 exhibits an ATR Ki of 13 nM, compared to a Ki of 16 μM for ATM and 2.2 μM for DNA-PK . This >1,200-fold selectivity over ATM and >160-fold selectivity over DNA-PK ensures that observed phenotypes are not confounded by off-target PIKK inhibition .
| Evidence Dimension | Kinase Inhibition (Ki) |
| Target Compound Data | VE-821 Ki = 13 nM (ATR) |
| Comparator Or Baseline | ATM Ki = 16 μM; DNA-PK Ki = 2.2 μM |
| Quantified Difference | >1,200-fold selectivity over ATM; >160-fold over DNA-PK |
| Conditions | Cell-free radiometric-phosphate incorporation assay |
Ensures that observed DNA damage response phenotypes are strictly ATR-driven, preventing confounding results from ATM or DNA-PK cross-inhibition in mechanistic studies.
To uncouple the ATR/Chk1 pathway from the ATM/Chk2 pathway, VE-821 provides highly specific biomarker modulation. In pancreatic cancer cell lines (PSN-1, MiaPaCa-2) treated with gemcitabine or radiation, 1-10 μM VE-821 completely blocks Chk1 (Ser345) phosphorylation . Crucially, it does not inhibit the phosphorylation of Chk2 (Thr68) or ATM (Ser1981), unlike dual ATM/ATR inhibitors .
| Evidence Dimension | Downstream Phosphorylation Inhibition |
| Target Compound Data | Complete block of Chk1 (Ser345) phosphorylation at 1-10 μM |
| Comparator Or Baseline | 0% inhibition of Chk2 (Thr68) and ATM (Ser1981) phosphorylation |
| Quantified Difference | Absolute isolation of the ATR-Chk1 axis vs. the ATM-Chk2 axis |
| Conditions | PSN-1 and MiaPaCa-2 cells treated with gemcitabine or radiation |
Validates VE-821 as a precise tool for uncoupling replication stress (ATR/Chk1) from double-strand break repair (ATM/Chk2) in cellular assays.
For laboratory handling and high-throughput screening (HTS) preparation, VE-821 offers reliable processability when handled correctly. The compound achieves a solubility of >10 mM in anhydrous DMSO . However, moisture-contaminated DMSO significantly reduces solubility, requiring strictly anhydrous conditions and optional warming (37°C for 10 minutes) or ultrasonic bath treatment to maintain stable, high-concentration stock solutions without precipitation .
| Evidence Dimension | Stock Solution Solubility |
| Target Compound Data | >10 mM solubility in fresh, anhydrous DMSO |
| Comparator Or Baseline | Reduced solubility/precipitation in moisture-contaminated DMSO |
| Quantified Difference | Strict requirement for anhydrous solvent to maintain >10 mM stability |
| Conditions | In vitro stock preparation for cell culture assays |
Dictates procurement of anhydrous solvents alongside the compound to ensure reproducible dosing and avoid precipitation in high-throughput screening workflows.
VE-821 is highly effective as a baseline radiosensitizer in challenging in vitro models. In MDCK and PSN-1 cells, the addition of 500 nM to 1 μM VE-821 significantly enhances radiation-induced cytotoxicity, effectively abrogating radiation-induced G2/M arrest . Notably, this radiosensitizing effect is maintained even under severe anoxic conditions (≤0.02% O2), outperforming standard treatments that lose efficacy in hypoxic tumor microenvironments.
| Evidence Dimension | Cytotoxic Synergy (Cell Viability) |
| Target Compound Data | 500 nM - 1 μM VE-821 + Radiation (2-6 Gy) |
| Comparator Or Baseline | Radiation alone under normoxic vs. anoxic (≤0.02% O2) conditions |
| Quantified Difference | Abrogates G2/M arrest and maintains radiosensitization regardless of oxygenation status |
| Conditions | Pancreatic (PSN-1) and MDCK cells under normoxia (21% O2) and anoxia (≤0.02% O2) |
Confirms VE-821's utility as a reliable positive control for screening novel radiosensitizers in difficult-to-treat hypoxic tumor models.
Due to its >1,200-fold selectivity for ATR over ATM, VE-821 is the premier reference compound for validating novel DNA Damage Response (DDR) inhibitors. Procuring VE-821 allows assay developers to establish a reliable baseline for ATR-specific phenotypic responses, ensuring that new drug candidates are accurately benchmarked against a pure ATR knockout-like profile .
VE-821 is highly recommended for in vitro synergy screening with DNA-damaging agents. Its proven ability to abrogate G2/M arrest and enhance the cytotoxicity of gemcitabine and cisplatin—even under severe hypoxia (≤0.02% O2)—makes it an essential positive control for developing combination therapies in oncology research .
For laboratories mapping complex kinase signaling networks, VE-821's ability to completely block Chk1 (Ser345) phosphorylation without affecting Chk2 (Thr68) or ATM (Ser1981) provides a precise chemical tool to isolate replication stress responses from double-strand break repair mechanisms .